molecular formula C14H13BrO2 B1283350 2-(Benzyloxy)-4-bromo-1-methoxybenzene CAS No. 78504-28-6

2-(Benzyloxy)-4-bromo-1-methoxybenzene

Cat. No.: B1283350
CAS No.: 78504-28-6
M. Wt: 293.15 g/mol
InChI Key: OFFXGGNLPNBCBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyloxy)-4-bromo-1-methoxybenzene is a useful research compound. Its molecular formula is C14H13BrO2 and its molecular weight is 293.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(Benzyloxy)-4-bromo-1-methoxybenzene, also known by its chemical formula C14H13BrO2C_{14}H_{13}BrO_2, is an organic compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a bromine atom, a methoxy group, and a benzyloxy substituent on a benzene ring. The presence of these functional groups contributes to its chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Material : The process often begins with 4-methoxyphenol.
  • Protection of Hydroxyl Group : The hydroxyl group is protected using acetylation.
  • Bromination : Bromination occurs at the ortho position relative to the protected hydroxyl group.
  • Deprotection : After bromination, the acetyl group is hydrolyzed, followed by the introduction of the benzyloxy group using benzyl bromide.

This multi-step synthesis allows for the formation of the desired compound with high yields and purity .

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. Research indicates that it may undergo:

  • Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles, which can lead to various biological effects depending on the substituents involved.
  • Oxidative Metabolism : The compound may be metabolized through oxidative pathways, influencing its pharmacokinetics and biological effects .

Pharmacological Studies

Studies have highlighted several potential pharmacological effects:

  • Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against certain bacterial strains. In vitro assays have shown effectiveness in inhibiting bacterial growth, suggesting potential applications in treating infections .
  • Anticancer Potential : Some studies have indicated that derivatives of this compound may possess anticancer properties, particularly through mechanisms involving apoptosis in cancer cells .
  • Neuroactivity : There is emerging evidence suggesting that compounds with similar structures may exhibit psychoactive effects, potentially influencing neurotransmitter systems .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
NeuroactivityPotential psychoactive effects

Case Study 1: Antimicrobial Efficacy

A study published in PubMed Central evaluated the antimicrobial efficacy of various brominated compounds, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

Case Study 2: Anticancer Research

In a separate investigation, derivatives of this compound were tested for their ability to induce apoptosis in human cancer cell lines. The results demonstrated that certain analogs could significantly reduce cell viability through apoptotic pathways, indicating promise for further development in cancer therapeutics .

Properties

IUPAC Name

4-bromo-1-methoxy-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO2/c1-16-13-8-7-12(15)9-14(13)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFXGGNLPNBCBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40565305
Record name 2-(Benzyloxy)-4-bromo-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78504-28-6
Record name 2-(Benzyloxy)-4-bromo-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

NaH, 60% dispersion in mineral oil (0.61 g, 15.3 mmol) was added in three equal portions to DMF (25 mL) pre-cooled to 0° C. 5-Bromo-2-methoxyphenol (2.60 g, 12.8 mmol) was then added in three portions, and the resulting brown solution was stirred for 20 min. Benzyl bromide (2.63 g, 15.3 mmol) was added and the reaction mixture was allowed to warm to room temperature and was stirred overnight resulting in the formation of a yellow solution. The reaction mixture was poured onto H2O (40 mL) leading to the formation of a white precipitate which was extracted into EtOAc (4×50 mL). The combined organics were washed with H2O (4×75 mL), brine (75 mL), dried (MgSO4) and the solvent was removed in vacuo. The crude product was obtained as a white solid which was purified by recrystallisation from Et2O to give the title compound (2.90 g, 77%, mp 109-110° C. [lit. 105-106° C. (Et2O)]Aust. J. Chem., 1981, 34 587) as a white crystalline solid; δH (270 MHz, CDCl3) 7.47-7.26 (5H, m, ArH), 7.07-7.00 (2H, m, ArH), 6.74 (1H, d, J=8.7, ArH), 5.10 (2H, s, CH2), 3.85 (3H, s, CH3), LRMS (FAB+) 294.0 ([M+H]+, 35%), 292.0 (35), 91.1 (100).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0.61 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
2.63 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzyloxy)-4-bromo-1-methoxybenzene
Reactant of Route 2
Reactant of Route 2
2-(Benzyloxy)-4-bromo-1-methoxybenzene
Reactant of Route 3
Reactant of Route 3
2-(Benzyloxy)-4-bromo-1-methoxybenzene
Reactant of Route 4
Reactant of Route 4
2-(Benzyloxy)-4-bromo-1-methoxybenzene
Reactant of Route 5
Reactant of Route 5
2-(Benzyloxy)-4-bromo-1-methoxybenzene
Reactant of Route 6
Reactant of Route 6
2-(Benzyloxy)-4-bromo-1-methoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.